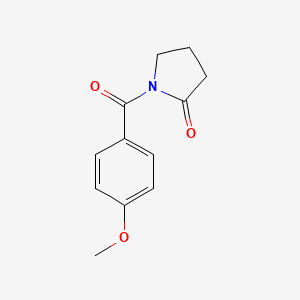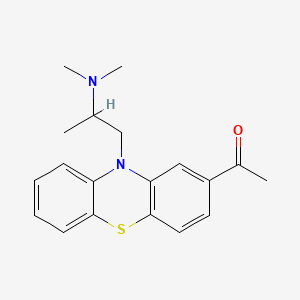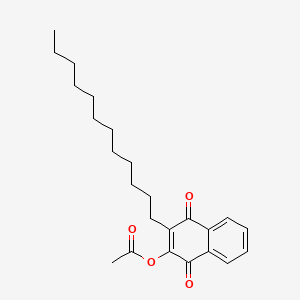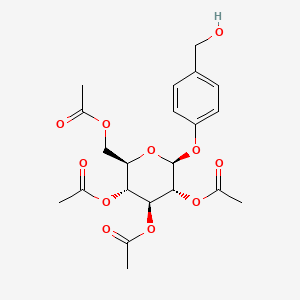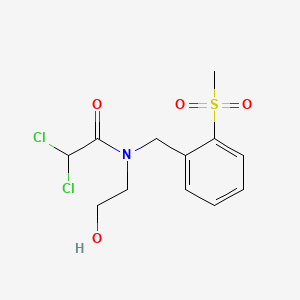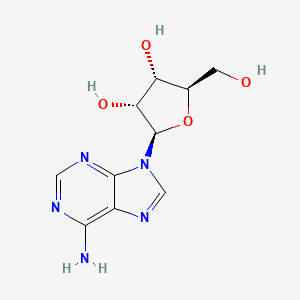
Adenosine
概要
説明
Adenosine is a nucleoside consisting of adenine and ribose sugar linked by β-N 9 -glycosidic bond . It is a constituent of RNA and yields adenine and ribose on hydrolysis . It is also an endogenous nucleoside and is chemically described as 6-amino-9-beta-D-ribofuranosyl-9-H-purine .
Synthesis Analysis
Adenosine is synthesized from Inosine Monophosphate (IMP) as the nucleotide form (adenosine monophosphate). IMP does not accumulate in the cell but is rapidly converted to AMP and GMP . A study has shown that overexpression of prs, purF, and purA under the guidance of transcriptional and metabolite pool analysis significantly increased adenosine production .
Molecular Structure Analysis
Adenosine is a molecule containing hetero-cyclic ring structures. The molecule comprises five N atoms and four O atoms, with four N atoms and two O atoms participating in intermolecular hydrogen bonding, as well as one O atom readily forming intramolecular hydrogen bonds .
Chemical Reactions Analysis
Adenosine interacts with A1, A2A, or A3 subtypes with an EC50 in the range 10 nM–1 μM, while activation of the A2B subtype needs concentrations higher than 10 μM . ATP hydrolyzes into ADP in the following reaction:
.Physical And Chemical Properties Analysis
Adenosine is an endogenous purine nucleoside that modulates many physiological processes. Cellular signaling by adenosine occurs through four known adenosine receptor subtypes (A1, A2A, A2B, and A3) .
科学的研究の応用
Cardiac Electrophysiology
Adenosine has significant electrophysiologic effects, making it useful in cardiac arrhythmias. It modulates the myocardial oxygen supply-demand balance through coronary vasodilation and reduces myocardial contractility. Its clinical application includes therapy for paroxysmal supraventricular tachycardia (PSVT) (Lerman & Belardinelli, 1991).
Coronary Arterial Circulation
Adenosine is a potent vasodilator, widely studied in the coronary circulation of humans. It affects coronary and systemic hemodynamics and is used in diagnostic procedures for heart diseases (Wilson et al., 1990).
Inflammation Modulation
Adenosine plays a role in regulating the immune system and modulating inflammation. Its receptor ligands have shown promise in managing inflammatory conditions. Research is ongoing to develop more selective adenosine receptor ligands and adenosine-regulating agents (Antonioli et al., 2014).
Neurological Implications
Adenosine receptors in the nervous system impact sleep, arousal, cognition, and memory. Manipulation of these receptors shows potential for therapeutic implications in neurodegenerative diseases like Parkinson's and Alzheimer's (Ribeiro et al., 2002).
Cardiovascular System Modulation
Adenosine's cardiovascular effects include modulation of regional blood flow, and its levels increase under oxygen or substrate deficiency. It has potential clinical applications as a vasodilator and antiarrhythmic agent (Sollevi, 1986).
Anti-inflammatory Role
Adenosine acts as a feedback regulator of inflammation, influencing neutrophil and monocyte/macrophage function. It mediates the anti-inflammatory effects of methotrexate, used in treating Rheumatoid Arthritis and other inflammatory disorders (Haskó & Cronstein, 2013).
Non-Opioid Analgesic Potential
Adenosine has been explored as a non-narcotic analgesic in anesthetized patients. Clinical trials suggest it reduces anesthesia requirements during surgery and improves postoperative recovery with a well-characterized safety profile (Gan & Habib, 2007).
作用機序
Target of Action
Adenosine is a ubiquitous endogenous modulator that maintains cellular and tissue homeostasis . It primarily targets four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3 adenosine receptors (ARs) . Each receptor has a unique pharmacological profile and tissue distribution . These receptors are present in almost all cells, making them key targets for pharmacological research .
Mode of Action
Adenosine exerts its effects by interacting with its targets, the adenosine receptors. Agonism of adenosine receptors A1 and A2 reduces conduction time in the atrioventricular node of the heart . This decrease in conduction time is achieved by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action .
Biochemical Pathways
Adenosine is involved in several biochemical pathways. One significant pathway is the cAMP-adenosine pathway . This pathway is a biochemical mechanism mediated by ATP-binding cassette transporters that facilitate cAMP efflux and by specific ectoenzymes that convert cAMP to AMP (ecto-PDEs) and AMP to adenosine (ecto-nucleotidases such as CD73) . Adenosine also plays a role in energy metabolism by affecting the levels of intracellular cAMP .
Pharmacokinetics
Adenosine has very rapid metabolism by adenosine deaminase in red cells and the endothelial wall . Its half-life is less than 10 seconds, and its duration of action is approximately 30 seconds . It must be given intravenously for absorption . Adenosine can also be deaminated by adenosine deaminase to form inosine, which is then phosphorylated by purine nucleoside phosphorylase to form hypoxanthine . Hypoxanthine undergoes oxidation by xanthine dehydrogenase twice to form the metabolites xanthine, followed by uric acid .
Result of Action
The molecular and cellular effects of adenosine’s action are diverse due to its ubiquitous presence and the wide distribution of its receptors. Adenosine can stimulate the Wnt/β-catenin pathway by modulating the activity of Gsk3β in cultured human dermal papilla cells . It also activates adenosine receptor signaling, increasing the intracellular cAMP level, and subsequently stimulating the cAMP-mediated cellular energy metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of adenosine. For instance, conditions involving increased metabolic demand, hypoxia, tissue injury, and inflammation can considerably raise the levels of adenosine . This increase in adenosine levels can regulate the immune response and modulate inflammation . Furthermore, the extracellular and intracellular levels of adenosine are finely tuned by the activity of various enzymes and nucleoside transporters .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Record name | adenosine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Adenosine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022558 | |
| Record name | Adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4), Water solubility increases by warming and lowering the pH, Insoluble in ethanol, In water, 5.1 g/L at 25 °C, 37 mg/mL | |
| Record name | SID855932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Agonism of adenosine receptors A1 and A2 reduces conduction time in the atrioventricular node of the heart. Conduction time is decreased by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and and increased threshold for calcium dependent action potentials. Decreased conduction time leads to an antiarrhythmic effect. Inhibition of calcium influx, reduces the activity of adenylate cyclase, relaxing vascular smooth muscle. Relaxed vascular smooth muscle leads to increased blood flow through normal coronary arteries but not stenotic arteries, allowing thallium-201 to be more readily uptaken in normal coronary arteries., Adenosine is an endogenous nucleoside present in all cells of the body. Adenosine may exert its pharmacologic effects by activation of purine (cell-surface A1 and A2 adenosine) receptors; relaxation of vascular smooth muscle may be mediated by reduction in calcium uptake through inhibition of slow inward calcium current and activation of adenylate cyclase in smooth muscle cells. Adenosine may reduce vascular tone by modulation of sympathetic neurotransmission., Adenosine has negative chronotropic, dromotropic, and inotropic effects on the heart. The drug slows conduction time through the AV node and can interrupt AV nodal reentry pathways, leading to restoration of normal sinus rhythm in patients with PSVT, including that associated with Wolff-Parkinson-White syndrome., Adenosine is a potent vasodilator in most vascular beds, except in renal afferent arterioles and hepatic veins where it produces vasoconstriction. Adenosine is thought to exert its pharmacological effects through activation of purine receptors (cell-surface A1 and A2 adenosine receptors). Although the exact mechanism by which adenosine receptor activation relaxes vascular smooth muscle is not known, there is evidence to support both inhibition of the slow inward calcium current reducing calcium uptake, and activation of adenylate cyclase through A2 receptors in smooth muscle cells. Adenosine may also lessen vascular tone by modulating sympathetic neurotransmission. The intracellular uptake of adenosine is mediated by a specific transmembrane nucleoside transport system. Once inside the cell, adenosine is rapidly phosphorylated by adenosine kinase to adenosine monophosphate, or deaminated by adenosine deaminase to inosine. These intracellular metabolites of adenosine are not vasoactive. Myocardial uptake of thallium-201 is directly proportional to coronary blood flow. Since Adenoscan significantly increases blood flow in normal coronary arteries with little or no increase in stenotic arteries, Adenoscan causes relatively less thallium-201 uptake in vascular territories supplied by stenotic coronary arteries ie, a greater difference is seen after Adenoscan between areas served by normal and areas served by stenotic vessels than is seen prior to Adenoscan., ... Current evidence suggests that ADO-metabolizing enzymes such as ecto-5'-nucleotidase or ADO deaminase, as well as enzymes that degrade ATP to adenosine, play an important role in the vasoconstrictor signals sent from the macula densa to the afferent arterioles when tubuloglomerular feedback is activated; increased ADO concentration induced by temporal infusion of AngII results in downregulation of A2 ADO receptors, leading to a predominant effect of A1 receptors; the alteration in the ADO receptors balance further contributes to the synergic interaction between ADO and AngII. ... The ADO-metabolizing enzymes have become important regulators of the effects of ADO on the tone of the afferent and efferent arterioles. As AngII is able to increase de-novo renal ADO content through decrease of ADO-metabolizing enzymes, accumulation of ADO induces downregulation of ADO A2 receptor population without modifying ADO A1 receptor, thereby enhancing the constrictive effects of AngII in the renal vasculature., For more Mechanism of Action (Complete) data for Adenosine (7 total), please visit the HSDB record page. | |
| Record name | Adenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Adenine, Adenosine 3'-(dihydrogen phosphate), Adenosine 3'-(tetrahydrogen triphosphate), Adenosine 3'-(trihydrogen diphosphate), D-ribose | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Adenosine | |
Color/Form |
Needles (from water +3/2), Crystals from water, White crystalline powder | |
CAS RN |
58-61-7 | |
| Record name | Adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine [USAN:USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | adenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adenosine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72T3FS567 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235.5 °C | |
| Record name | Adenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does adenosine interact with its targets to exert its effects?
A1: Adenosine primarily exerts its effects by binding to and activating specific G protein-coupled receptors known as adenosine receptors (ARs). There are four known subtypes: A1, A2A, A2B, and A3. These receptors are differentially expressed across various tissues and cell types, contributing to the diverse physiological effects of adenosine. [, , , , , ]
Q2: What are the downstream effects of adenosine receptor activation?
A2: The downstream effects of adenosine receptor activation are dependent on the specific receptor subtype activated and the cell type involved. For example, activation of A1 receptors in the heart leads to bradycardia (slowing of the heart rate) and inhibition of atrioventricular conduction. [, ] In contrast, A2A receptor activation in the vasculature promotes vasodilation. [, ] Adenosine can also modulate neurotransmission, immune responses, and cellular metabolism through its actions on various adenosine receptor subtypes. [, , , ]
Q3: How does adenosine affect the cardiovascular system?
A3: Adenosine is a potent cardiovascular modulator. It can lower blood pressure by activating A2 receptors on blood vessels, leading to vasodilation. [] In the heart, adenosine primarily acts on A1 receptors to decrease heart rate and reduce the force of contraction. [] These effects make adenosine useful in certain clinical settings, such as the treatment of supraventricular tachycardia. []
Q4: Does adenosine play a role in neuroprotection?
A4: Research suggests that adenosine might have neuroprotective properties. During ischemia, adenosine levels increase in the brain, potentially acting as an endogenous neuroprotectant. [] This protective effect may involve several mechanisms, including vasodilation, inhibition of excitotoxicity, and modulation of inflammation. [, ]
Q5: How does diabetes affect the cardioprotective effects of adenosine?
A5: Research in rats indicates that diabetes may reduce the heart's ability to benefit from adenosine's protective effects following ischemia. In diabetic rats, adenosine postconditioning was less effective at reducing markers of cardiac injury and infarct size compared to non-diabetic rats. [] This highlights the complex interplay between metabolic disorders like diabetes and the efficacy of adenosine-based therapies.
Q6: How do structural modifications of adenosine affect its activity and selectivity for different adenosine receptor subtypes?
A6: Modifying the adenosine molecule can alter its affinity and selectivity for specific adenosine receptor subtypes. For instance, N6-cyclohexyladenosine (CHA) displays selectivity for the A1 receptor. [] Similarly, N6-phenylisopropyladenosine (PIA) exhibits a higher affinity for the A1 receptor compared to the A2 receptor. [] These structure-activity relationships are crucial for developing adenosine analogs with tailored pharmacological profiles.
Q7: What is the stability of adenosine under various conditions?
A7: Adenosine's stability can be affected by factors like pH, temperature, and the presence of enzymes. For instance, adenosine deaminase, an enzyme present in various tissues, rapidly degrades adenosine to inosine. [, , ]
Q8: What strategies can be employed to improve adenosine stability and bioavailability?
A8: Several strategies can enhance adenosine stability and bioavailability. One approach involves developing adenosine analogs resistant to enzymatic degradation. Another strategy utilizes drug delivery systems, such as nanoparticles or liposomes, to protect adenosine from degradation and enhance its targeted delivery. []
Q9: How does adenosine interact with different materials used in biomedical applications, such as polymers or metals?
A9: The compatibility of adenosine with biomaterials is crucial for developing effective drug delivery systems. The research on the development of a novel drug-releasing guidewire illustrates this. The guidewire, designed to release adenosine during percutaneous coronary interventions, utilizes a specialized coating to facilitate controlled drug release. This coating involves layering adenosine between biocompatible polymers, ensuring its stability and controlled release within the coronary artery. []
Q10: What analytical methods are employed to characterize and quantify adenosine?
A10: Various analytical techniques are used to characterize and quantify adenosine. High-performance liquid chromatography (HPLC) is a widely employed method for separating and quantifying adenosine and its metabolites in biological samples. [, ] Mass spectrometry techniques, often coupled with HPLC, offer high sensitivity and specificity for adenosine analysis. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



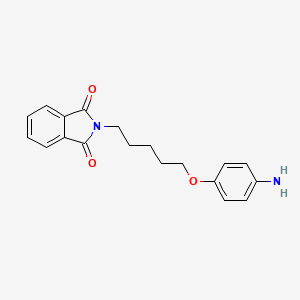
![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
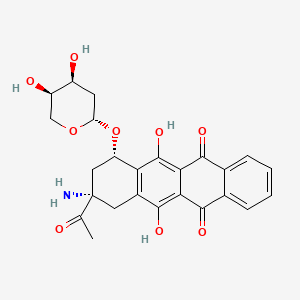

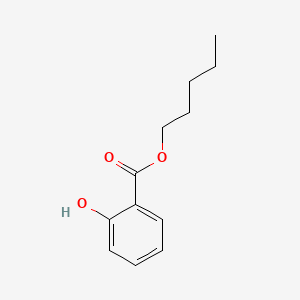

![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)

